molecular formula C12H18N2O2 B13520051 2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide

2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B13520051
M. Wt: 222.28 g/mol
InChI Key: BNMCPCWZQFGFLT-UHFFFAOYSA-N
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Description

2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C12H18N2O2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide can be achieved through several methods. One common approach involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the N-alkylation of primary amines and ammonia .

Industrial Production Methods

For industrial production, the preparation method often involves the use of Raney nickel and borohydride in a reaction solvent. The process includes adding 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol, performing a hydrogenation reaction, filtering the reaction liquid, and concentrating under reduced pressure to obtain the desired product . This method is advantageous due to its high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides additional stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C12H18N2O2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,13H2,1-3H3,(H,14,15)

InChI Key

BNMCPCWZQFGFLT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(C)N

Origin of Product

United States

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